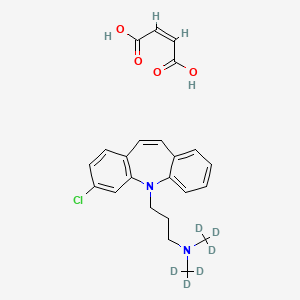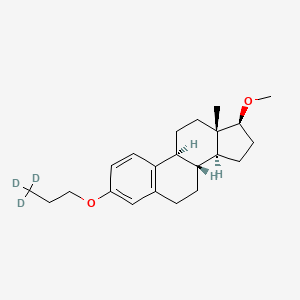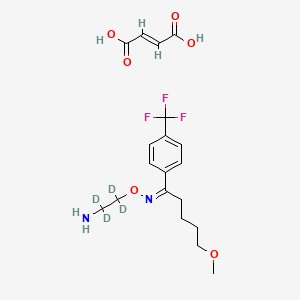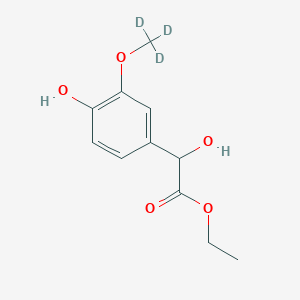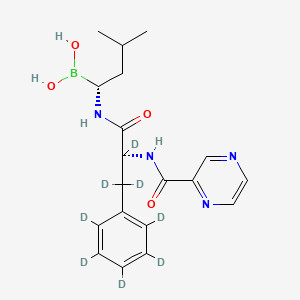
D-Glucose-13C-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose-13C-1: is a labeled form of D-Glucose, where the carbon at the first position is replaced with the isotope carbon-13. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucose-13C-1 can be synthesized through various methods, including the incorporation of carbon-13 into glucose during its biosynthesis. One common method involves the use of labeled carbon dioxide in photosynthetic organisms, which then incorporate the isotope into glucose through natural metabolic processes.
Industrial Production Methods: Industrial production of this compound typically involves the use of labeled precursors in microbial fermentation processes. These methods ensure high yields and purity of the labeled glucose, making it suitable for various research applications.
Chemical Reactions Analysis
Types of Reactions: D-Glucose-13C-1 undergoes several types of chemical reactions, including:
Oxidation: Conversion to gluconic acid or glucaric acid.
Reduction: Formation of sorbitol.
Substitution: Formation of various glucose derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Commonly uses sodium borohydride or hydrogen gas with a catalyst.
Substitution: Various reagents depending on the desired derivative, such as acetic anhydride for acetylation.
Major Products:
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
Scientific Research Applications
Chemistry: D-Glucose-13C-1 is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives. It helps in understanding the primary reaction mechanisms in pyrolysis and other chemical processes.
Biology: In biological research, this compound is used as a tracer to study metabolic pathways, including glycolysis and the Krebs cycle. It helps in elucidating the fate of glucose in various biological systems.
Medicine: this compound is used in medical research to study glucose metabolism in diseases such as diabetes. It aids in the development of diagnostic tools and therapeutic strategies.
Industry: In industrial applications, this compound is used in the production of labeled compounds for research and development. It is also used in quality control processes to ensure the purity and consistency of glucose-containing products.
Mechanism of Action
D-Glucose-13C-1 exerts its effects by participating in the same metabolic pathways as regular glucose. The carbon-13 isotope allows for the tracking of glucose molecules through these pathways using techniques like NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in glucose metabolism.
Comparison with Similar Compounds
D-Glucose-13C-2: Labeled at the second carbon position.
D-Glucose-13C-6: Labeled at the sixth carbon position.
D-Glucose-13C-1,2: Labeled at both the first and second carbon positions.
Uniqueness: this compound is unique due to its specific labeling at the first carbon position, which allows for detailed studies of reactions and pathways involving this particular carbon atom. This specificity makes it a valuable tool in research applications where precise tracking of glucose metabolism is required.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i6+1 |
InChI Key |
GZCGUPFRVQAUEE-DDGHUVPUSA-N |
Isomeric SMILES |
C([C@H]([13C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


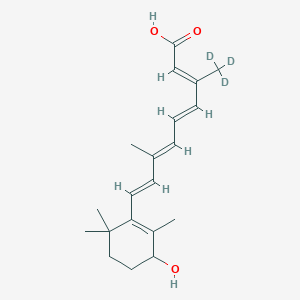
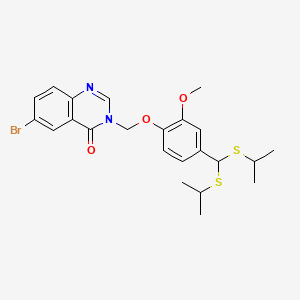

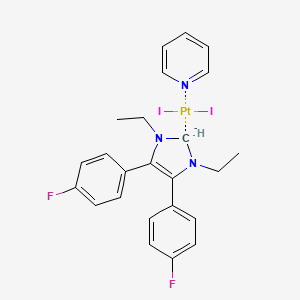
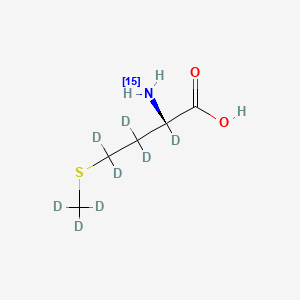
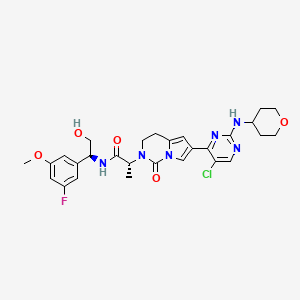
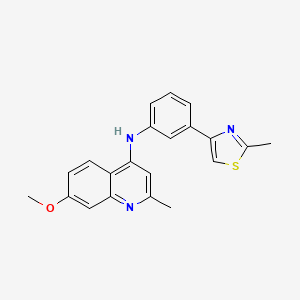
![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
